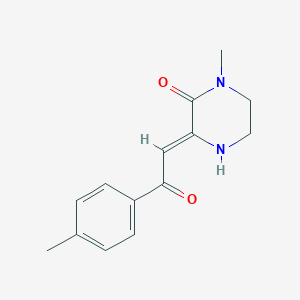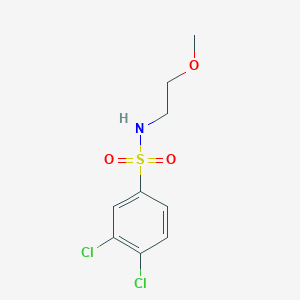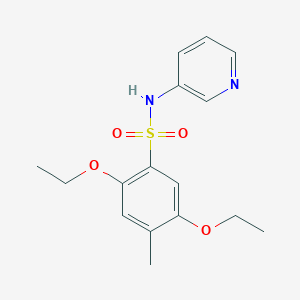
N-(4-Bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide, also known as BR-DIM, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. It belongs to the class of compounds known as indole derivatives, which have been shown to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(4-Bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways that are involved in cell growth and survival. Specifically, this compound has been shown to inhibit the activity of several enzymes that are involved in the synthesis of estrogen, which is known to promote the growth of certain types of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to exhibit a range of other biological activities. For example, it has been found to have anti-inflammatory effects, as well as antioxidant properties. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models, suggesting that it may have potential applications in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-Bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide in laboratory experiments is its relatively low toxicity compared to other anti-cancer agents. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential directions for future research on N-(4-Bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound, as well as its potential applications in the treatment of other diseases beyond cancer. Finally, there is a need for more comprehensive toxicity studies to determine the safety and potential side effects of this compound in humans.
Métodos De Síntesis
The synthesis of N-(4-Bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide involves the reaction of 4-bromobenzaldehyde with 3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinone in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with ammonium acetate to yield the final compound.
Aplicaciones Científicas De Investigación
N-(4-Bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide has been the subject of numerous scientific studies, with a particular focus on its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In addition, it has been found to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed.
Propiedades
Número CAS |
170658-12-5 |
|---|---|
Fórmula molecular |
C19H19BrN2O |
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
(2E)-N-(4-bromophenyl)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide |
InChI |
InChI=1S/C19H19BrN2O/c1-19(2)12-13-5-3-4-6-16(13)17(22-19)11-18(23)21-15-9-7-14(20)8-10-15/h3-11,22H,12H2,1-2H3,(H,21,23)/b17-11+ |
Clave InChI |
SRTQUJSFKBLKDI-GZTJUZNOSA-N |
SMILES isomérico |
CC1(CC2=CC=CC=C2/C(=C\C(=O)NC3=CC=C(C=C3)Br)/N1)C |
SMILES |
CC1(CC2=CC=CC=C2C(=CC(=O)NC3=CC=C(C=C3)Br)N1)C |
SMILES canónico |
CC1(CC2=CC=CC=C2C(=CC(=O)NC3=CC=C(C=C3)Br)N1)C |
Sinónimos |
(2E)-N-(4-bromophenyl)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-yliden e)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)

![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)



